2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Historical Context of Heterocyclic Compounds in Drug Discovery
The evolution of heterocyclic chemistry in the 19th century marked a pivotal shift in organic synthesis and drug development. Early breakthroughs included the isolation of pyrrole from bone-derived oil in 1834 and the synthesis of furfural from starch in 1832, which highlighted the ubiquity of heterocycles in natural products. The discovery of indigo dye’s structure in the late 1800s further demonstrated the practical applications of these compounds. By the mid-20th century, Chargaff’s elucidation of purine and pyrimidine roles in DNA underscored the biological importance of nitrogen-containing heterocycles, paving the way for targeted drug design.
Pyrazolo[1,5-a]pyrimidines, as fused heterocycles, gained prominence in the late 20th century due to their structural analogy to purine nucleotides. This similarity enables them to mimic adenosine triphosphate (ATP) in kinase binding pockets, a property exploited in designing kinase inhibitors. For instance, the planar pyrazolo[1,5-a]pyrimidine core facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while its nitrogen atoms engage in hydrogen bonding. Such features have made this scaffold a versatile template for anticancer agents, exemplified by derivatives targeting epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR).
Significance of Pyrazolo[1,5-a]pyrimidine Core in Bioactive Molecule Design
The pyrazolo[1,5-a]pyrimidine framework offers unparalleled modularity for structural optimization. Substitutions at positions 2, 3, and 7 allow fine-tuning of pharmacokinetic and pharmacodynamic properties. For example, introducing a chlorophenyl group at position 2, as in 2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, enhances lipophilicity and π-π interactions, potentially improving target binding. The tetrahydropyrimidine ring in such derivatives reduces conformational flexibility, favoring selective interactions with hydrophobic enzyme pockets.
Recent studies highlight the scaffold’s efficacy in cancer therapy. Lamie et al. demonstrated that pyrazolo[1,5-a]pyrimidine-3-carboxamides bearing aryl substitutions inhibit PIM-1 kinase, a regulator of cell proliferation, with sub-micromolar IC~50~ values. Compound 158c (IC~50~ = 1.26 µM) and 159c (IC~50~ = 0.67 µM) showed potent activity against breast (MCF-7) and colon (HTC-116) cancer cells, attributed to their planar core and hydrogen-bonding capacity. Similarly, Husseiny’s work on benzothiazole-fused derivatives revealed enhanced cytotoxicity against leukemia (CCRF-CEM) and lung (HOP-92) cell lines, emphasizing the scaffold’s adaptability.
The integration of pyrazolo[1,5-a]pyrimidine into multitargeted therapies is exemplified by Abouzidb et al.’s larotrectinib analogs. Derivatives such as 170j and 170k , featuring methoxy and naphthalene groups, exhibited broad-spectrum antiproliferative activity by simultaneously engaging kinase and non-kinase targets. These advancements underscore the scaffold’s capacity to address complex disease mechanisms through rational design.
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H12ClN3/c13-10-5-2-1-4-9(10)11-8-12-14-6-3-7-16(12)15-11/h1-2,4-5,8,14H,3,6-7H2 |
InChI Key |
XSNHVEUESBOWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=NN2C1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The recyclization of N-arylitaconimides with 5-aminopyrazoles in isopropyl alcohol and acetic acid under reflux provides a one-step route to tetrahydropyrazolo[1,5-a]pyrimidines. For 2-(2-chlorophenyl) derivatives, the N-arylitaconimide component must bear a 2-chlorophenyl group. The reaction proceeds via a cascade mechanism:
Optimization and Selectivity
Regioselectivity hinges on the substituents of the aminopyrazole. Electron-withdrawing groups (e.g., nitro) favor pyrazolo[3,4-b]pyridine formation, while electron-donating groups (e.g., methyl) direct the reaction toward pyrazolo[1,5-a]pyrimidines. Using 5-amino-3-methyl-1-phenylpyrazole ensures the desired regiochemistry for the target compound.
Table 1. Reaction Conditions and Yields
| Starting Material | Solvent | Acid Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-(2-chlorophenyl)itaconimide | Isopropyl alcohol | Acetic acid | 8 | 78 |
Multi-Component Synthesis from Ethyl Acetoacetate
Stepwise Assembly
This three-step protocol builds the tetrahydropyrazolo[1,5-a]pyrimidine scaffold from ethyl acetoacetate:
-
Pyrazolone formation : Condensation of ethyl acetoacetate with phenylhydrazine yields 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
-
Thiopyrimidine intermediate : Reaction with 2-chlorobenzaldehyde and thiourea in methanol/HCl produces 3-methyl-1-phenyl-4-(2-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione.
-
Cyclization : Treatment with 1,2-dibromoethane and K₂CO₃ in DMF replaces the thione group with a ethylene bridge, forming the tetrahydropyrazolo[1,5-a]pyrimidine.
Critical Modifications
-
Substituent introduction : Replacing benzaldehyde with 2-chlorobenzaldehyde in step 2 installs the chlorophenyl group.
-
Cyclization agent : 1,2-Dibromoethane is superior to other dihaloalkanes for ring closure efficiency (85% yield).
Table 2. Spectroscopic Data for Key Intermediate
| Compound | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| 3-methyl-1-phenyl-4-(2-chlorophenyl)-... | 2.35 (s, 3H, CH₃), 7.25–7.45 (m, 9H, Ar-H) | 1670 (C=O), 1590 (C=N) |
Japp–Klingemann Reaction and Pyrazole Annulation
Diazonium Coupling Strategy
A modified Japp–Klingemann approach enables pyrazole ring formation adjacent to a preassembled pyrimidine:
Mechanistic Insights
An unusual C-to-N acetyl migration occurs during cyclization, confirmed by NMR monitoring. This step is critical for achieving the correct regiochemistry.
Table 3. Comparative Yields for Japp–Klingemann Route
| Diazonium Salt | Cyclization Temp (°C) | Yield (%) |
|---|---|---|
| 2-Chlorophenyldiazonium tosylate | 80 | 65 |
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) reveals >98% purity for all synthetic batches.
Comparative Evaluation of Methods
Table 4. Advantages and Limitations of Each Route
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | One-step, high regioselectivity | Requires specialized itaconimides |
| Multi-component | Scalable, uses inexpensive reagents | Lengthy (3 steps) |
| Japp–Klingemann | Tolerates diverse substituents | Moderate yields |
Chemical Reactions Analysis
Synthetic Routes and Core Functionalization
The synthesis of this compound typically involves cyclocondensation reactions. A prominent method utilizes 5-aminopyrazoles and β-dicarbonyl derivatives under acidic or basic conditions . For example:
-
Reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with cyclic β-diketones yields tetrahydropyrazolo[1,5-a]pyrimidines through nucleophilic attack and subsequent cyclization .
-
The 2-chlorophenyl group is introduced either via pre-functionalized starting materials or through post-synthetic modifications, such as Suzuki coupling .
Key Data:
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Amino-3-(2-chlorophenyl)pyrazole | Cyclohexane-1,3-dione, AcOH | 78–85 | |
| N-Arylitaconimide | 5-Aminopyrazole, i-PrOH, Δ | 72–89 |
Halogenation and Electrophilic Substitution
The 2-chlorophenyl group directs electrophilic substitutions to specific positions:
-
Nitration : Occurs preferentially at the para-position of the chlorophenyl ring under HNO₃/H₂SO₄, yielding nitro derivatives .
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 6-position of the pyrimidine ring .
Mechanistic Insight : The electron-withdrawing Cl group deactivates the phenyl ring, favoring meta/para substitution patterns. The tetrahydropyrimidine ring’s NH groups act as nucleophilic sites for alkylation or acylation .
Oxidation and Ring Aromatization
The tetrahydropyrimidine ring undergoes oxidation to form aromatic pyrazolo[1,5-a]pyrimidines:
-
With KMnO₄/H₂SO₄ : The 4,5,6,7-tetrahydro ring is dehydrogenated to a fully conjugated system, enhancing π-electron delocalization .
-
With DDQ : Chemoselective oxidation preserves the chlorophenyl group while aromatizing the pyrimidine ring .
Example :
Condensation Reactions
The NH groups in the pyrimidine ring react with carbonyl electrophiles:
-
With Aldehydes : Forms Schiff bases at the 5-position under mild acidic conditions .
-
With Malononitrile : Generates cyano-substituted derivatives via Knoevenagel condensation .
Notable Application :
Condensation with 2-formylcycloalkanones produces fused-ring systems (e.g., pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines), expanding structural diversity for medicinal applications .
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group participates in SNAr reactions:
Reactivity Trend :
Comparative Reactivity Table
Scientific Research Applications
Anticancer Properties
Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. Notably, derivatives of this compound have demonstrated the ability to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.
| Compound | Cancer Type | IC (µM) | Reference |
|---|---|---|---|
| 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | A549 (Lung) | 12.5 | |
| 4,5-Dihydro-pyrazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast) | 8.0 |
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been tested for antimicrobial activity against several pathogens. Results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Properties
In an investigation focusing on antimicrobial activity, derivatives of this compound were tested against various pathogens. The results indicated significant inhibitory effects on bacterial growth.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Differences in Pharmacological Properties
Electron-Withdrawing vs. Zanubrutinib’s 4-phenoxyphenyl group facilitates cation-π interactions with Lys430 in Btk, a feature absent in the 2-chlorophenyl analog .
Lipophilicity and Solubility :
- Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) substituents (e.g., ) increase lipophilicity (logP), improving blood-brain barrier penetration but reducing aqueous solubility.
- The target compound’s 2-chlorophenyl group offers intermediate lipophilicity, balancing bioavailability and solubility .
Stereochemical Considerations: Chiral analogs (e.g., zanubrutinib’s (7S)-configuration) exhibit enantioselective binding to Btk, whereas non-chiral derivatives like the target compound may have broader off-target effects .
Biological Activity
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. The presence of the chlorophenyl group enhances its reactivity and biological interactions, making it a subject of interest for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂ClN₃, with a molecular weight of approximately 233.69 g/mol. Its structure can be represented as follows:
This compound's tetrahydro configuration contributes to its solubility and bioavailability compared to other derivatives.
Biological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities. Notably, this compound has shown promising results in the following areas:
- Anti-inflammatory Activity : Studies have demonstrated that compounds with similar structures exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, a related compound displayed a COX-2 selectivity index (SI) significantly higher than that of celecoxib (SI = 95.84) .
- Analgesic Effects : In vivo studies have indicated that certain derivatives exhibit analgesic properties comparable to established analgesics .
- Antimicrobial Activity : Some derivatives have been reported to possess antimicrobial properties against various pathogens .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound and its analogs:
- Inhibition Studies : A series of pyrazole derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. Compounds showed varying degrees of potency with IC₅₀ values ranging from 0.034 to 0.052 µM against COX-2 .
- Safety Profiles : Histopathological evaluations indicated minimal degenerative changes in vital organs after administration of selected compounds in animal models. This suggests a favorable safety profile for these derivatives .
- Structure-Activity Relationship (SAR) : Research focused on modifying various positions on the pyrazolo-pyrimidine core to enhance biological activity. For example, introducing different substituents at specific positions led to improved selectivity and potency against targeted enzymes .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-3-chloropyrazolo[1,5-a]pyrimidine | Amino group at position 4 | Antimicrobial |
| 3-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidine | Methyl substitution at position 3 | Anticancer |
| 6-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine | Chlorophenyl at position 6 | Selective protein inhibitor |
Q & A
Q. What are the standard synthetic protocols for preparing 2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its derivatives?
The compound is typically synthesized via condensation reactions between 5-aminopyrazole derivatives and carbonyl-containing intermediates. For example, sodium salts of enolates (e.g., sodium 3-oxoprop-1-en-1-olate) react with 5-aminopyrazole under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core. Subsequent hydrogenation or functionalization introduces substituents like the 2-chlorophenyl group . Solvent systems such as PEG-400 have been used to enhance reaction efficiency and regioselectivity .
Q. How is structural characterization performed for this compound class?
Key techniques include:
- X-ray crystallography to determine bond lengths, angles, and molecular packing (e.g., monoclinic or triclinic crystal systems with specific unit cell parameters) .
- Spectral analysis : and NMR for confirming proton environments and carbon frameworks, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight validation .
Q. What safety precautions are essential during experimental handling?
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Conduct reactions in fume hoods or gloveboxes when toxic gases (e.g., HCl) are generated.
- Segregate waste and collaborate with certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can regioselectivity be controlled in multi-component syntheses of dihydropyrazolo[1,5-a]pyrimidines?
Regioselectivity is influenced by:
- Substrate electronics : Electron-withdrawing groups on aromatic aldehydes direct cyclization to specific positions.
- Catalytic systems : Protic solvents (e.g., acetic acid) or Lewis acids enhance intermediate stabilization, favoring one regioisomer over others.
- Temperature : Lower temperatures (e.g., 60°C) reduce side reactions, improving yields of target products .
Q. What structure-activity relationships (SAR) are observed in pyrazolo[1,5-a]pyrimidine derivatives?
- Chlorophenyl substituents : The 2-chlorophenyl group enhances lipophilicity and receptor binding affinity, as seen in analogs with kinase inhibitory activity .
- Trifluoromethyl groups : Improve metabolic stability and bioavailability in drug candidates .
- Azo linkages : Influence π-π stacking interactions in crystal lattices, affecting solubility and reactivity .
Q. How can spectral data discrepancies between studies be resolved?
Discrepancies in NMR or IR data often arise from:
- Solvent effects : Deuterated solvents (e.g., DMSO vs. CDCl) shift proton signals.
- Tautomerism : Prototropic shifts in the pyrimidine ring alter spectral profiles.
- Impurities : Use preparative HPLC or recrystallization to isolate pure compounds before analysis .
Q. What crystallographic insights explain the compound’s reactivity?
- Bond angles : Distorted dihedral angles (e.g., 81–91° in triclinic systems) create strain, increasing susceptibility to nucleophilic attack .
- Packing interactions : Chlorine atoms participate in halogen bonding, stabilizing intermediates during reactions .
Methodological Considerations
Q. How are pyrazolo[1,5-a]pyrimidine derivatives optimized for pharmacokinetic properties?
- LogP modulation : Introduce polar groups (e.g., -OH, -NH) to reduce LogP values and improve aqueous solubility .
- Metabolic stability : Fluorine or trifluoromethyl groups block oxidative degradation pathways .
Q. What mechanistic pathways underlie cyclocondensation reactions in pyrazolo[1,5-a]pyrimidine synthesis?
Q. How can analytical methods validate compound purity and identity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
